

Application Notes and Protocols: Preparation of MeOSuc-AAPV-CMK Stock Solution in DMSO

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Compound of Interest

Compound Name: MeOSuc-AAPV-CMK

Cat. No.: B1663094

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (**MeOSuc-AAPV-CMK**), also known as Elastase Inhibitor III, is a potent, cell-permeable, and irreversible inhibitor of human neutrophil elastase (HNE). It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][2] The inhibitor's mechanism relies on the chloromethyl ketone (CMK) moiety, which forms a covalent bond with the active site of the target serine protease, leading to irreversible inactivation. Due to its critical role in studying inflammatory diseases like rheumatoid arthritis, emphysema, and cystic fibrosis, precise and accurate preparation of **MeOSuc-AAPV-CMK** stock solutions is fundamental for reproducible experimental outcomes. This document provides a detailed protocol for the preparation, storage, and application of **MeOSuc-AAPV-CMK** stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical and Inhibitory Properties

MeOSuc-AAPV-CMK is a peptide-based inhibitor with specific properties that are crucial for its handling and application.

Property	Data	Reference
Molecular Formula	C ₂₂ H ₃₅ ClN ₄ O ₇	[1][3]
Molecular Weight	502.99 g/mol	[1][4]
CAS Number	65144-34-5	[1]
Appearance	White to off-white solid	[1]
Target Enzymes	Neutrophil Elastase, Cathepsin G, Proteinase 3	[1][2][5]
Solubility in DMSO	Up to 125 mg/mL (248.51 mM)	[1]
Mechanism	Irreversible, covalent modification	

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration stock solution of **MeOSuc-AAPV-CMK**. Using high-quality, anhydrous DMSO is critical, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]

Materials:

- **MeOSuc-AAPV-CMK** powder (e.g., 5 mg)
- Anhydrous or newly-opened Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Equipment:

- Vortex mixer

- Ultrasonic bath (recommended for high concentrations)[1]
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- Equilibration: Before opening, allow the vial of **MeOSuc-AAPV-CMK** powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.
- Calculation: Calculate the volume of DMSO required. To prepare a 100 mM stock solution from 5 mg of powder:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} * \text{Molarity (mol/L)})$
 - $\text{Volume (L)} = 0.005 \text{ g} / (502.99 \text{ g/mol} * 0.1 \text{ mol/L}) = 0.0000994 \text{ L}$
 - $\text{Volume (}\mu\text{L)} = 99.4 \text{ }\mu\text{L}$
- Dissolution: Carefully add 99.4 μL of anhydrous DMSO to the vial containing 5 mg of **MeOSuc-AAPV-CMK**.
- Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For concentrations at or above 100 mM, brief sonication in an ultrasonic water bath may be necessary to ensure full dissolution.[1]
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 5-10 μL) in sterile microcentrifuge tubes.[1]
- Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them under the appropriate conditions as outlined in the table below.

Quick Calculation Table for Stock Solutions:

Desired Concentration	Mass of MeOSuc-AAPV-CMK	Volume of DMSO to Add
1 mM	1 mg	1.988 mL
10 mM	1 mg	198.8 µL
10 mM	5 mg	994.1 µL
50 mM	5 mg	198.8 µL
100 mM	5 mg	99.4 µL

Storage and Stability

Proper storage is essential to maintain the inhibitor's activity.

Form	Storage Temperature	Shelf Life	Reference
Powder	-20°C	1-2 years	[1]
-80°C	2 years	[1] [6] [7]	
Stock Solution in DMSO	-20°C	1 month	[1] [6] [7]
-80°C	6 months	[1] [6] [7]	

Note: Always store solutions in sealed, moisture-proof containers.[\[1\]](#)

Application Protocol: In Vitro Neutrophil Elastase Inhibition Assay

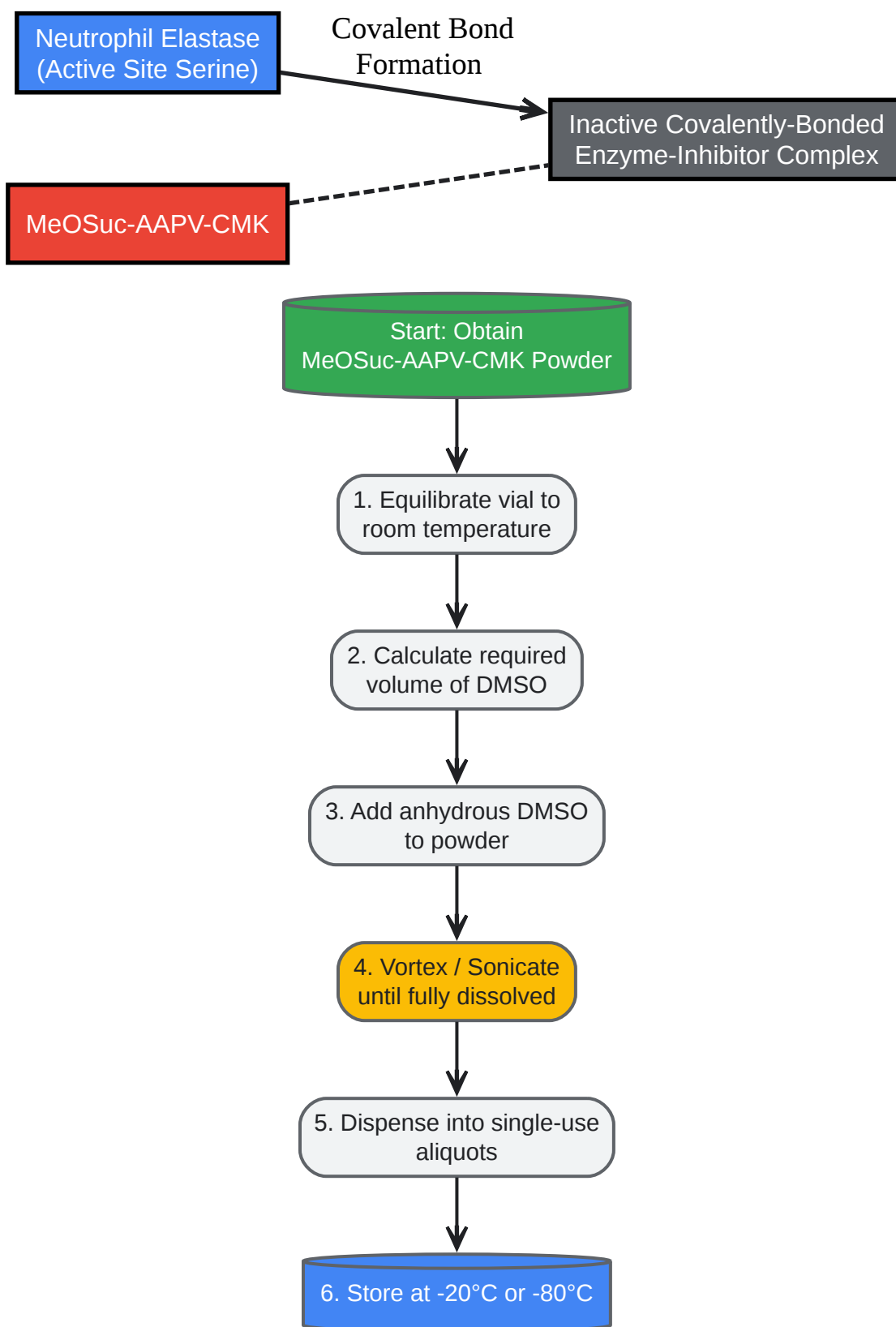
This example protocol describes how to use the prepared **MeOSuc-AAPV-CMK** stock solution to measure its inhibitory effect on purified neutrophil elastase in vitro.

Procedure:

- **Prepare Working Solutions:** On the day of the experiment, thaw an aliquot of the **MeOSuc-AAPV-CMK** DMSO stock solution. Prepare serial dilutions of the inhibitor in an appropriate assay buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, pH 8.0).[8] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid affecting enzyme activity.
- **Pre-incubation:** In a 96-well plate, add the diluted inhibitor solutions to wells containing purified human neutrophil elastase. Allow the plate to incubate for 20 minutes at 37°C. This pre-incubation period is recommended for optimal irreversible inhibition.
- **Initiate Reaction:** Add a fluorogenic or chromogenic elastase substrate (e.g., MeOSuc-AAPV-AMC or MeOSuc-AAPV-pNA) to each well to start the enzymatic reaction.[8][9]
- **Measure Activity:** Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
- **Data Analysis:** Calculate the rate of reaction for each inhibitor concentration. Determine the IC_{50} value by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Visualizations and Diagrams

Mechanism of Irreversible Inhibition:



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